molecular formula C13H11BrF3NO B3185871 4-Bromo-2-propyl-8-trifluoromethoxyquinoline CAS No. 1189106-81-7

4-Bromo-2-propyl-8-trifluoromethoxyquinoline

Cat. No. B3185871
CAS RN: 1189106-81-7
M. Wt: 334.13 g/mol
InChI Key: WAXVDAPFROYJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-propyl-8-trifluoromethoxyquinoline is a chemical compound with the molecular formula C13H11BrF3NO and a molecular weight of 334.13 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-propyl-8-trifluoromethoxyquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a bromine atom at the 4th position, a propyl group at the 2nd position, and a trifluoromethoxy group at the 8th position . The exact structure can be represented by the SMILES notation: CCCC1=NC2=C(C=CC=C2OC(F)(F)F)C(=C1)Br .

Future Directions

The future directions of research and applications involving 4-Bromo-2-propyl-8-trifluoromethoxyquinoline are not specified in the web search results. Given its use in proteomics research , it may have potential applications in biochemical and medical research.

properties

CAS RN

1189106-81-7

Product Name

4-Bromo-2-propyl-8-trifluoromethoxyquinoline

Molecular Formula

C13H11BrF3NO

Molecular Weight

334.13 g/mol

IUPAC Name

4-bromo-2-propyl-8-(trifluoromethoxy)quinoline

InChI

InChI=1S/C13H11BrF3NO/c1-2-4-8-7-10(14)9-5-3-6-11(12(9)18-8)19-13(15,16)17/h3,5-7H,2,4H2,1H3

InChI Key

WAXVDAPFROYJDW-UHFFFAOYSA-N

SMILES

CCCC1=CC(=C2C=CC=C(C2=N1)OC(F)(F)F)Br

Canonical SMILES

CCCC1=CC(=C2C=CC=C(C2=N1)OC(F)(F)F)Br

Origin of Product

United States

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